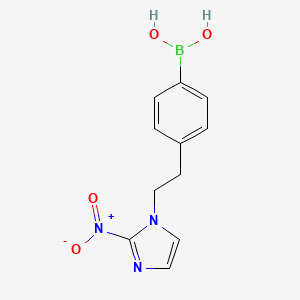

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronsäure ist eine Verbindung, die eine Boronsäuregruppe enthält, die an einen Phenylring gebunden ist, der wiederum mit einer 2-Nitro-1H-imidazol-1-yl-Ethylgruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronsäure umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz besteht darin, mit der Synthese des Imidazolrings zu beginnen, gefolgt von der Einführung der Nitrogruppe und der Ethylverknüpfung. Der letzte Schritt beinhaltet die Bildung der Boronsäuregruppe.

Einführung der Nitrogruppe: Die Nitrogruppe kann durch Nitrierungsreaktionen eingeführt werden, typischerweise unter Verwendung von Salpetersäure oder anderen Nitrierungsmitteln.

Bildung der Ethylverknüpfung: Die Ethylverknüpfung kann durch Alkylierungsreaktionen gebildet werden, bei denen eine Ethylgruppe an den Imidazolring eingeführt wird.

Bildung der Boronsäure:

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronsäure würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und skalierbare Reaktionsbedingungen umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Boronsäuregruppe kann an Suzuki-Miyaura-Kreuzkupplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Substitution: Der Imidazolring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffgas mit einem Palladiumkatalysator.

Reduktion: Typische Bedingungen für die Suzuki-Miyaura-Kupplung umfassen einen Palladiumkatalysator, eine Base (z. B. Kaliumcarbonat) und ein geeignetes Lösungsmittel (z. B. Ethanol).

Substitution: Reagenzien wie Halogenide oder Alkylierungsmittel können für Substitutionsreaktionen am Imidazolring verwendet werden.

Hauptprodukte

Reduktion der Nitrogruppe: Produziert ein aminosubstituiertes Derivat.

Suzuki-Miyaura-Kupplung: Bildet Biarylverbindungen.

Substitutionsreaktionen: Produziert verschiedene substituierte Imidazolderivate.

Wissenschaftliche Forschungsanwendungen

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronsäure hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizin: Wird auf seine mögliche Verwendung in der Arzneimittelentwicklung untersucht, insbesondere zur gezielten Ansteuerung bestimmter biologischer Signalwege.

Industrie: Wird bei der Synthese von fortschrittlichen Materialien eingesetzt, darunter Polymere und Katalysatoren.

Wirkmechanismus

Der Wirkmechanismus von (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronsäure hängt von seiner jeweiligen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an bestimmte molekulare Zielstrukturen, wie Enzyme oder Rezeptoren, wirken und deren Aktivität modulieren. Die Boronsäuregruppe ist bekannt dafür, reversible kovalente Bindungen mit Diolen und anderen Nucleophilen zu bilden, was in verschiedenen biochemischen Anwendungen genutzt werden kann .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Typical conditions for Suzuki-Miyaura coupling include a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., ethanol).

Substitution: Reagents such as halides or alkylating agents can be used for substitution reactions on the imidazole ring.

Major Products

Reduction of Nitro Group: Produces an amine-substituted derivative.

Suzuki-Miyaura Coupling: Forms biaryl compounds.

Substitution Reactions: Produces various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid has several scientific research applications:

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of (4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Nitro-1H-imidazol-1-yl)ethan-1-ol: Ähnliche Struktur, jedoch ohne die Boronsäuregruppe.

Imidazolderivate: Verschiedene Imidazolderivate mit unterschiedlichen Substituenten am Ring.

Einzigartigkeit

(4-(2-(2-Nitro-1H-imidazol-1-yl)ethyl)phenyl)boronsäure ist aufgrund des Vorhandenseins sowohl der Boronsäuregruppe als auch des nitrosubstituierten Imidazolrings einzigartig.

Eigenschaften

CAS-Nummer |

137756-88-8 |

|---|---|

Molekularformel |

C11H12BN3O4 |

Molekulargewicht |

261.04 g/mol |

IUPAC-Name |

[4-[2-(2-nitroimidazol-1-yl)ethyl]phenyl]boronic acid |

InChI |

InChI=1S/C11H12BN3O4/c16-12(17)10-3-1-9(2-4-10)5-7-14-8-6-13-11(14)15(18)19/h1-4,6,8,16-17H,5,7H2 |

InChI-Schlüssel |

FAEPTDPTTLFNSI-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=C(C=C1)CCN2C=CN=C2[N+](=O)[O-])(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)

![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)

![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)

![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)